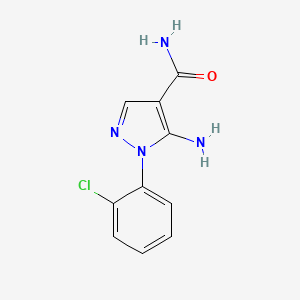

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C10H9ClN4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with ethyl acetoacetate to yield this compound. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group (-NH₂) at position 5 undergoes oxidation under controlled conditions:

Reduction Reactions

The carboxamide group (-CONH₂) at position 4 is reducible:

Substitution Reactions

The 2-chlorophenyl substituent participates in electrophilic substitution:

Coupling Reactions

The amino group facilitates cross-coupling:

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in cycloaddition:

Key Research Insights:

-

Biological Relevance : Derivatives from coupling reactions show p38α MAP kinase inhibition (IC₅₀ = 14 nM), suggesting anti-inflammatory potential .

-

Structural Stability : The 2-chlorophenyl group resists nucleophilic substitution unless activated by electron-withdrawing groups .

-

Synthetic Utility : Hydrolysis to the carboxylic acid enables peptide conjugation, expanding applications in drug design .

This compound’s versatility in generating bioactive derivatives underscores its importance in medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is C10H10ClN5O. The compound consists of:

- Amino group : Contributes to its reactivity.

- Carboxamide group : Enhances biological activity.

- Chlorophenyl moiety : Imparts specific chemical properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and as an anti-inflammatory agent.

Case Study: FGFR Inhibition

Recent studies have demonstrated that derivatives of this compound can act as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors. For instance, a synthesized derivative showed nanomolar activity against FGFR1, FGFR2, and FGFR3, with an IC50 value of 46 nM. This compound also inhibited the proliferation of various cancer cell lines, including lung and gastric cancers ( ).

| FGFR Target | IC50 (nM) |

|---|---|

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, certain derivatives have shown cytotoxicity against multiple cancer cell lines with IC50 values exceeding 90% inhibition in various assays ( ).

Antiproliferative Activity Table

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H23 (Lung) | >90 |

| HCT-15 (Colon) | >90 |

| SF-295 (CNS) | >90 |

Agrochemical Applications

The compound has demonstrated insecticidal properties, making it suitable for agricultural pest management. Studies have shown efficacy against various pest species, indicating its potential as an environmentally friendly pesticide ().

The biological activity of this compound has been linked to its interaction with various biological targets:

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

- 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide

- 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Actividad Biológica

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN5O. The compound features an amino group, a carboxamide functionality, and a chlorophenyl moiety, which contribute to its biological reactivity and interaction with various biological systems.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, including enzymes and receptors. The amino and carboxamide groups facilitate hydrogen bonding and ionic interactions, modulating the activity of various proteins involved in critical biological pathways such as inflammation, cell proliferation, and apoptosis .

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance:

- Cell Proliferation Inhibition : In vitro assays have shown that derivatives exhibit significant inhibition against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values ranging from 32 nM to 49.85 μM .

- Mechanistic Insights : The compound’s ability to induce apoptosis in tumor cells has been linked to its interaction with key signaling pathways involved in cancer progression .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 | 0.95 | Anticancer |

| HeLa | 38.44 | Anticancer |

| A549 | 0.30 | Inhibition of proliferation |

2. Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory mediators. One study reported that specific derivatives reduced TNF-alpha release in whole blood assays, demonstrating their potential for treating inflammatory diseases .

3. Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial properties against various pathogens. However, the extent of this activity varies significantly based on structural modifications .

Case Study 1: Cryptosporidium Inhibition

Recent investigations into the effectiveness of pyrazole derivatives against Cryptosporidium parvum have highlighted their potential as therapeutic agents for treating cryptosporidiosis. Compounds based on the 5-amino-pyrazole scaffold demonstrated efficacy in both in vitro and in vivo models, with minimal toxicity observed at therapeutic doses .

Case Study 2: Cancer Cell Lines

In a comprehensive study evaluating the antiproliferative effects of various pyrazole derivatives, it was found that modifications at the N1 position significantly influenced anticancer activity. For example, specific substitutions led to enhanced selectivity against cancer cells while sparing normal fibroblasts from toxicity .

Propiedades

IUPAC Name |

5-amino-1-(2-chlorophenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSAMKWNCJAHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.